(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide, commonly known as DCFH-DA, is a fluorescent dye used in various scientific research applications. This compound is widely used in the field of biochemistry and physiology to study cellular oxidative stress levels and reactive oxygen species (ROS) production.
Aplicaciones Científicas De Investigación
Hydroxychloroquine in Rheumatic Diseases
Hydroxychloroquine is widely used in the treatment of rheumatic diseases, including rheumatoid arthritis. Its application extends to managing autoimmune conditions due to its immunomodulatory effects. A study highlighted the safety of hydroxychloroquine during pregnancy and lactation in mothers with rheumatic diseases, showing no significant congenital malformations or neonatal infections, suggesting its safe use in this sensitive population (Motta et al., 2005).
Cardiovascular Safety
The cardiovascular safety profile of hydroxychloroquine has been a subject of study due to rare but serious complications. Research into hydroxychloroquine cardiotoxicity presents key diagnostic features for identifying this condition, emphasizing the importance of regular screening for early detection (Joyce et al., 2013).
Antidiabetic Potential
Hydroxychloroquine has shown potential benefits in type 2 diabetes management. A randomized controlled trial compared the efficacy and safety of hydroxychloroquine with teneligliptin in patients inadequately controlled with glimepiride, metformin, and insulin therapy. Hydroxychloroquine demonstrated a significant decrease in HbA1c, suggesting its effectiveness in glycemic control and its consideration as an add-on therapy (Ranjan et al., 2017).
Cancer Research
In cancer research, combinations of hydroxychloroquine with other chemotherapeutic agents have been explored for their potential to enhance treatment efficacy. Studies on recurrent glioblastoma multiforme and grade III malignant gliomas investigated the combination of hydroxychloroquine and other drugs, revealing some degree of antitumor activity and suggesting a potential role in treatment protocols (Desjardins et al., 2007).
COVID-19 Research
During the COVID-19 pandemic, hydroxychloroquine was extensively studied for its potential antiviral properties. Although initially considered a promising treatment option, further research indicated that it might not significantly affect patient outcomes and could be associated with adverse effects. This highlights the complexity of drug repurposing and the need for rigorous clinical trials (Mehra et al., 2020).
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O3/c10-7-2-1-6(3-8(7)11)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYMMZFUHNYTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CONC(=O)NC=NO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CONC(=O)N/C=N/O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.